1-Nitro-3-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Nitro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzene ring.
Preparation Methods
The synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 3-(2,2,2-trifluoroethoxy)benzene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
1-Nitro-3-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-Nitro-3-(2,2,2-trifluoroethoxy)benzene can be compared to other nitrobenzene derivatives, such as:
1-Nitro-4-(2,2,2-trifluoroethoxy)benzene: Similar in structure but with the trifluoroethoxy group in the para position, which can affect its reactivity and applications.
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a tetrafluoroethoxy group, which may impart different chemical properties and reactivity compared to the trifluoroethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and trifluoroethoxy groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
1-nitro-3-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFBKPHTONTLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540916 | |
Record name | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87014-29-7 | |
Record name | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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